molecular formula C21H22N2O2 B5856849 N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide

Cat. No.: B5856849
M. Wt: 334.4 g/mol
InChI Key: QZXAPPIXSFRWQK-UHFFFAOYSA-N
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Description

This section would have provided a general overview of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide, including its chemical class and the rationale for its preclinical evaluation. However, without any published data, its therapeutic potential and the scientific interest behind its development are unknown.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-15(4-2)20(24)23-21-22-18(16-11-7-5-8-12-16)19(25-21)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXAPPIXSFRWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

While the systematic name provides the structural formula, key experimental data are not available in public databases.

Table 1: Physicochemical Properties of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide

PropertyValue
IUPAC Name This compound
CAS Number Not Found
Molecular Formula C23H24N2O2
Molecular Weight 360.45 g/mol
Physical Appearance Not Described
Solubility Not Described
Melting Point Not Described

Note: The Molecular Formula and Molecular Weight are calculated based on the chemical structure derived from the IUPAC name.

Synthesis

Detailed synthetic pathways for N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide, including starting materials, reagents, and reaction conditions, have not been reported in the scientific literature.

Mechanism of Action

The biological target and the mechanism by which N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide exerts its effects are currently unknown. No studies detailing its interaction with any receptors, enzymes, or signaling pathways have been published.

Structure Activity Relationship Sar Studies of N 4,5 Diphenyl 1,3 Oxazol 2 Yl 2 Ethylbutanamide and Its Analogues

Impact of Substitutions on the 4,5-Diphenyl Oxazole (B20620) Ring System

The arrangement of the phenyl groups on the oxazole ring dictates the three-dimensional shape of the molecule, which is crucial for its interaction with biological targets. Positional isomerism, such as shifting the phenyl groups to the 2,5- or 2,4- positions, would fundamentally alter the spatial relationship between the aromatic rings and the butanamide side chain. Studies on other heterocyclic compounds have demonstrated that such positional changes can have a profound impact on biological activity. For instance, in a series of novel oxazolidinone derivatives, a linearly attached benzotriazole (B28993) moiety conferred greater antibacterial potency compared to an angularly attached isomer, highlighting the sensitivity of activity to the geometric orientation of substituents. nih.gov

While the parent compound lacks a chiral center, the introduction of substituents on either the phenyl rings or the butanamide side chain could create stereoisomers. The stereochemistry of such analogues would likely be a critical factor for activity, as biological systems are often highly stereoselective.

In studies of analogous 1,2,5-oxadiazole derivatives, the nature and position of substituents on a phenyl ring were shown to be critical for antiplasmodial activity and selectivity. mdpi.com For example, compounds bearing a 4-nitrophenyl group were generally more active than their 4-aminophenyl counterparts. mdpi.com Furthermore, the introduction of alkoxy groups, such as in 3-ethoxy-4-methoxyphenyl derivatives, resulted in compounds with high potency and a strong selectivity index. mdpi.com Similarly, in a series of 2,5-diphenyloxazoles, the presence of methoxy (B1213986) groups on the phenyl rings was a key feature of the most active compounds. nih.gov

Steric bulk on the phenyl rings is another significant factor. Increasing the size of substituents can either enhance activity by promoting favorable interactions within a specific binding pocket or decrease it due to steric hindrance, preventing the molecule from achieving the optimal conformation for binding. rsc.orgnih.gov Research on 5-(substituted phenyl)-2-formylpyrroles has shown that both steric and electronic features of substituents on the phenyl ring dictate the supramolecular arrangements, which can be extrapolated to receptor-ligand interactions. rsc.orgresearchgate.net

Table 1: Effect of Phenyl Ring Substitutions on Antiplasmodial Activity in an Analogous 1,2,5-Oxadiazole Series Data sourced from a study on N-[4-(phenyl)-1,2,5-oxadiazol-3-yl]benzamide derivatives to illustrate SAR principles. mdpi.com

Phenyl Substituent at Position 4 IC₅₀ (µM) vs. P. falciparum Selectivity Index (SI)
4-Nitrophenyl 0.323 98
4-Aminophenyl 3.136 ≤ 10
3-Ethoxy-4-methoxyphenyl 0.034 1526
4-Ethoxy-3-methoxyphenyl 0.275 115
3,4-Dimethoxyphenyl 0.402 102

Influence of the Butanamide Side Chain Modifications

The N-(2-ethylbutanamide) side chain provides a lipophilic domain that can be systematically modified to probe its contribution to biological activity. Key variables include the length, branching, and functionalization of the alkyl chain.

The length and branching of the alkyl group on the amide side chain are critical for optimizing hydrophobic interactions with a biological target. Studies on anandamide (B1667382) analogs, which also feature a fatty acid amide structure, have shown that both chain length and branching significantly affect potency. nih.gov While a certain chain length is necessary for activity, simply extending it does not always lead to improved results. However, introducing branching on the alkyl chain, such as a dimethylheptyl (DMH) group, was found to increase potency in both in vitro and in vivo assays. nih.gov This suggests that a branched structure, like the 2-ethylbutyl group in the parent compound, may be advantageous for fitting into a specific hydrophobic pocket.

Applying these principles, modifications to the 2-ethylbutanamide (B1267559) chain—such as shortening it to a propanamide, lengthening it to a hexanamide, or altering the branching pattern (e.g., an isopentyl or neopentyl group)—would be expected to produce a range of biological activities. Research on other classes of compounds, such as quinuclidine-based bisQACs, has also confirmed a positive correlation between the length of hydrophobic alkyl chains and antibacterial efficacy. mdpi.com

Table 2: Influence of Alkyl Chain Modification on Receptor Affinity in Anandamide Analogues Data from a study on anandamide (AN) analogs illustrating the effect of side-chain length and branching. nih.gov

Compound Side Chain Receptor Affinity (Kᵢ, nM)
Pentyl (straight chain) 55
Hexyl (straight chain) 18
Heptyl (straight chain) 37
Dimethylheptyl (branched) 18
Fluoro-2-methyl-dimethylheptyl (branched) 1

The term "terminal amide substitutions" can refer to modifications at the terminus of the alkyl chain or to the amide nitrogen itself. Given the context of the side chain, modifications to the alkyl terminus are highly relevant. As seen with anandamide analogs, altering the terminal portion of the chain profoundly impacts activity. nih.gov

Alternatively, substitution on the amide nitrogen (N-alkylation) is a common medicinal chemistry strategy. However, the N-H group of a secondary amide is a crucial hydrogen bond donor. In SAR studies of fenamates (anthranilic acid derivatives), replacing the essential N-H moiety with functions such as N-CH₃ or N-COCH₃ led to a significant reduction in anti-inflammatory activity. pharmacy180.com This implies that the amide proton is critical for the compound's mechanism of action, likely by forming a key hydrogen bond with its biological target. Therefore, substitution at this position in N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide would likely be detrimental to its activity.

Role of the Amide Linkage in Biological Activity

The amide bond is a cornerstone of molecular structure in numerous pharmaceuticals and natural products due to its unique chemical properties. pulsus.comnih.gov It possesses a planar geometry due to resonance stabilization, which restricts free rotation and imparts a defined conformational rigidity to the molecule. mdpi.com This linkage is not merely a spacer; it actively participates in biological interactions by serving as both a hydrogen bond acceptor (via the carbonyl oxygen) and a hydrogen bond donor (via the N-H proton). mdpi.com

The essentiality of the amide linkage has been demonstrated in various SAR studies. For example, in the fenamate class of drugs, the replacement of the -NH- group with bioisosteres such as an oxygen atom (-O-), a methylene (B1212753) group (-CH₂-), or sulfur (-S-) significantly reduced or abolished biological activity. pharmacy180.com This finding underscores that the specific hydrogen-bonding capabilities and structural constraints provided by the amide bond are indispensable for potent activity. Consequently, the amide linkage in this compound is predicted to be a critical functional group, essential for maintaining the structural integrity required for target recognition and binding.

Bioisosteric Replacement Strategies for the Amide Bond

The amide bond is a fundamental functional group in many biologically active molecules, but it can be susceptible to enzymatic degradation, limiting oral bioavailability and metabolic stability. Bioisosteric replacement, the substitution of one atom or group with another that produces a molecule with similar biological properties, is a widely used strategy to address these limitations. In the context of this compound, the central amide linkage is a prime target for such modifications.

Heterocyclic rings are common and effective bioisosteres for the amide bond due to their similar size, planarity, and ability to participate in hydrogen bonding. For instance, five-membered heterocycles like oxadiazoles, triazoles, and even other oxazoles can mimic the key physicochemical properties of the amide group. Research has shown that replacing an amide bond with a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) can lead to compounds with improved pharmacokinetic profiles, such as enhanced metabolic stability and cell permeability.

The rationale for these improvements lies in the electronic and structural similarities between the amide bond and its heterocyclic bioisosteres. These rings can present hydrogen bond acceptors and donors in a spatially similar manner to the amide carbonyl oxygen and N-H proton. Furthermore, the rigid nature of the heterocyclic ring can lock the molecule in a bioactive conformation, potentially increasing its affinity for the biological target.

A hypothetical study on analogues of this compound might explore the replacement of the -C(O)NH- linker with various bioisosteres. The table below illustrates potential bioisosteric replacements and their expected impact on key properties.

Original MoietyBioisosteric ReplacementPotential AdvantagesPotential Disadvantages
Amide (-CONH-)1,2,4-OxadiazoleImproved metabolic stability, maintained hydrogen bonding capabilityPotential for altered binding geometry
Amide (-CONH-)1,3,4-OxadiazoleEnhanced cell permeability, resistance to hydrolysisMay alter electronic properties of the linker
Amide (-CONH-)1,2,3-TriazoleIncreased rigidity, potential for new interactionsDifferent hydrogen bonding pattern compared to amide
Amide (-CONH-)Thiazole (B1198619)Can act as a hydrogen bond acceptorIntroduction of a sulfur atom may affect metabolism

Conformational Flexibility and Rotational Barriers around the Amide Linkage

The energy barrier to rotation around the amide bond is generally in the range of 15-25 kcal/mol. The relative stability of the cis and trans conformers and the height of the rotational barrier are influenced by the steric and electronic nature of the substituents on the amide nitrogen and carbonyl carbon. In the case of this compound, the bulky 4,5-diphenyl-1,3-oxazol-2-yl group on the nitrogen and the 2-ethylbutanoyl group on the carbonyl will create specific steric interactions that favor certain conformations.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the rotational energy barriers and predict the most stable conformations. Such studies on related N-acyl amides have shown that ortho-substitution on an aromatic ring attached to the amide can dramatically increase the rotational barrier around the N-C(O) bond. While the oxazole ring is not directly ortho-substituted in the traditional sense, the phenyl groups at positions 4 and 5 create a sterically demanding environment that would likely influence the preferred orientation of the 2-ethylbutanamide group.

The following table summarizes the key rotational barriers and their implications for the conformational behavior of the molecule.

BondEstimated Rotational Barrier (kcal/mol)Conformational Implication
Oxazole-N — C(O)15 - 25Restricted rotation leading to distinct cis/trans conformers. Steric hindrance from diphenyl groups likely influences the equilibrium.
C(O) — CH(ethyl)23 - 6Relatively free rotation, allowing the ethylbutanamide group to adopt various orientations.
CH — CH2CH33 - 5Flexible ethyl side chains contributing to the overall conformational space.

Development of SAR Models and Pharmacophore Hypotheses

To systematically explore the SAR of this compound and its analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore hypothesis generation are invaluable tools. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A 3D-QSAR study, for instance, could be performed on a series of analogues with varying substituents on the phenyl rings and modifications to the 2-ethylbutanamide side chain. Such a study would involve aligning the molecules and then using statistical methods, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate their 3D steric and electrostatic fields with their biological activity. The results of a 3D-QSAR analysis are often visualized as contour maps, which highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

A pharmacophore hypothesis defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For the this compound scaffold, a pharmacophore model could be generated based on a set of active analogues. This model might include features such as:

Hydrophobic groups: Represented by the two phenyl rings.

A hydrogen bond acceptor: The carbonyl oxygen of the amide.

A hydrogen bond acceptor: The nitrogen atom of the oxazole ring.

Aromatic rings: The phenyl and oxazole rings.

Once developed and validated, this pharmacophore model can be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

The table below outlines a hypothetical pharmacophore model for this class of compounds.

Pharmacophoric FeatureCorresponding Structural MoietyAssumed Role in Binding
Hydrophobic Group 1Phenyl ring at position 4 of the oxazoleHydrophobic interaction with the target protein.
Hydrophobic Group 2Phenyl ring at position 5 of the oxazoleFurther hydrophobic interaction and defining the overall shape.
Hydrogen Bond Acceptor 1Amide carbonyl oxygenKey hydrogen bond interaction with a donor group on the target.
Hydrogen Bond Acceptor 2Oxazole nitrogenPotential secondary hydrogen bond or electrostatic interaction.
Aromatic RingOxazole ringPotential for π-π stacking interactions with aromatic residues in the binding site.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation studies published for the compound This compound .

Therefore, it is not possible to provide the detailed analysis requested in the article outline, which includes:

Quantum Chemical Calculations

While computational studies exist for structurally related compounds containing oxazole or diphenyl moieties, the user's strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules. To adhere to the instructions, no information on related but distinct chemical entities can be presented.

Consequently, the requested article cannot be generated as the necessary research findings for this specific compound are not present in the public domain. There are no data tables or detailed research findings to report for "this compound" itself.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential)

The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity and stability. Theoretical studies on structurally related compounds, such as 4,5-diphenyl-2-(2-oxazole) propionic acid (oxaprozin), offer valuable insights into these properties. researchgate.net

The HOMO and LUMO are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. youtube.com

Table 1: Frontier Orbital Energies of a Structurally Related Oxazole Derivative (Data based on a theoretical study of a similar 4,5-diphenyloxazole (B1616740) structure)

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

This interactive table is based on computational data for a structurally analogous 4,5-diphenyloxazole compound to illustrate the likely electronic properties of this compound.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In the MEP map of a molecule similar to this compound, the negative potential regions, typically associated with electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. Conversely, the positive potential regions, usually around hydrogen atoms, are targets for nucleophilic attack. nih.gov

Reactivity Predictions and Mechanistic Insights at the Electronic Level

The electronic parameters derived from computational analysis, such as the HOMO-LUMO gap and MEP, allow for predictions about the reactivity of this compound. The locations of the HOMO and LUMO orbitals indicate the likely sites for electron donation and acceptance, respectively. For many oxazole derivatives, the HOMO is often localized on the electron-rich phenyl rings, while the LUMO is distributed across the oxazole core. psgcas.ac.in This suggests that electrophilic reactions would likely occur on the phenyl groups, while nucleophilic reactions might target the oxazole ring.

The reactivity of the oxazole ring itself is influenced by the substituents. The presence of the electron-donating 2-ethylbutanamide group can affect the electron density of the oxazole ring, thereby influencing its reactivity towards electrophiles and nucleophiles. semanticscholar.org Mechanistic insights into potential reactions, such as metabolic transformations or interactions with biological targets, can be inferred from these electronic properties. For instance, regions of negative electrostatic potential are indicative of sites that could engage in hydrogen bonding with biological macromolecules. nih.govresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Derivation of Predictive Models for Biological Activity

For a class of compounds like oxazole derivatives, QSAR models are developed using a dataset of molecules with known biological activities. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed biological activity. nih.gov The predictive power of the resulting QSAR model is assessed through rigorous validation techniques. Such models can then be used to predict the biological activity of new, untested compounds like this compound.

Identification of Key Molecular Descriptors Driving Activity

A significant outcome of QSAR studies is the identification of the most influential molecular descriptors that govern the biological activity of a particular class of compounds. For oxazole derivatives, studies have shown that a combination of electronic, steric, and hydrophobic properties often dictates their activity. najah.edu

Table 2: Key Molecular Descriptors in QSAR Models of Bioactive Oxazole Analogs

Descriptor TypeSpecific DescriptorInfluence on Activity
ElectronicDipole MomentCan influence interactions with polar biological targets.
StericMolar RefractivityRelates to the volume and polarizability of the molecule.
HydrophobicLogPAffects membrane permeability and interaction with hydrophobic pockets of proteins.
TopologicalWiener IndexDescribes molecular branching and compactness.

This interactive table summarizes key molecular descriptors that have been identified as important drivers of biological activity in QSAR studies of various oxazole-containing compounds.

For this compound, it can be hypothesized that descriptors related to the size and shape of the diphenyl groups, the electronic properties of the oxazole ring, and the hydrophobicity of the 2-ethylbutanamide side chain would be critical in determining its biological activity. The identification of these key descriptors provides a roadmap for the rational design of more potent and selective analogs.

Investigation of Novel Biological Targets

The diaryl oxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. nih.govresearchgate.nettandfonline.com Future research on this compound should prioritize the identification and validation of its molecular targets to elucidate its mechanism of action. A comprehensive screening approach against a panel of receptors, enzymes, and other proteins could reveal unexpected activities.

Potential target classes for investigation include:

Protein Kinases: Many diaryl oxazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. nih.govnih.gov A broad kinase-screening panel could determine if this compound exhibits inhibitory activity against specific kinases relevant to oncology or inflammatory diseases.

Tubulin Polymerization: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Some diaryl heterocyclic compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Investigating the effect of the title compound on tubulin polymerization could uncover its potential as a mitotic inhibitor.

Nuclear Receptors: These ligand-activated transcription factors play pivotal roles in metabolism, inflammation, and development. Exploring the interaction of this compound with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) could suggest applications in metabolic disorders. jcchems.com

Enzymes in Pathogen Biology: The oxazole ring is a component of various compounds with antimicrobial and antiparasitic properties. semanticscholar.orgresearchgate.net Screening against essential enzymes in bacteria, fungi, or parasites could reveal novel anti-infective applications.

A summary of potential biological target classes for diaryl oxazole compounds is presented in the table below.

Target ClassPotential Therapeutic AreaRationale
Protein KinasesCancer, InflammationDiaryl oxazoles are known kinase inhibitors. nih.govnih.gov
TubulinCancerHeterocyclic compounds can disrupt microtubule dynamics. nih.gov
Nuclear ReceptorsMetabolic DiseasesRelated structures show activity at receptors like PPARγ. jcchems.com
Pathogen EnzymesInfectious DiseasesThe oxazole moiety is found in various antimicrobial agents. semanticscholar.orgresearchgate.net

Exploration of Synergistic Effects with Other Research Compounds

The complexity of many diseases often necessitates combination therapies. A significant future direction is to investigate the potential synergistic or additive effects of this compound when used in conjunction with other established research compounds or therapeutic agents. Such combinations could enhance efficacy, overcome resistance mechanisms, or reduce the required concentration of individual agents.

For instance, if the compound is found to have anticancer properties, it could be tested in combination with:

Standard chemotherapeutic agents to assess for enhanced cytotoxicity in cancer cell lines.

Targeted therapies, such as kinase inhibitors, to explore the potential for overcoming acquired resistance.

Immunomodulatory agents to evaluate if it can enhance the anti-tumor immune response.

These studies would involve in vitro cell-based assays followed by in vivo models to confirm any synergistic interactions observed.

Development of Advanced Synthetic Strategies for Complex Analogues

While the synthesis of this compound can be achieved through established methods for oxazole and amide formation, future research will demand more advanced and versatile synthetic strategies. researchgate.netijpsonline.cominformahealthcare.com The goal is to create a diverse library of complex analogues for extensive structure-activity relationship (SAR) studies.

Key areas for synthetic development include:

Late-Stage Functionalization: Developing methods to modify the core structure after the main scaffold is assembled. This would allow for the rapid generation of diverse analogues from a common intermediate.

Novel Cyclization Techniques: Exploring modern methods for oxazole ring formation, such as metal-catalyzed or photochemical reactions, could improve yields and expand the scope of accessible structures. organic-chemistry.orgresearchgate.net

Stereoselective Synthesis: If chiral centers are introduced into the molecule, developing stereoselective synthetic routes will be crucial to evaluate the biological activity of individual enantiomers.

Modern synthetic methodologies applicable to oxazole synthesis are summarized below.

Synthetic StrategyDescriptionPotential Advantage
Van Leusen Oxazole SynthesisReaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govVersatile for 5-substituted oxazoles.
Robinson-Gabriel SynthesisCyclodehydration of 2-acylamino ketones. researchgate.netA classic and reliable method.
Metal-Catalyzed CyclizationsUsing catalysts like copper or silver to promote ring formation. informahealthcare.comorganic-chemistry.orgCan offer mild reaction conditions and high yields.
Photochemical SynthesisUtilizing light to induce cyclization reactions. organic-chemistry.orgProvides access to unique reactivity.

Application of Emerging Computational Techniques in Compound Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. For this compound, emerging computational techniques can guide the design of more potent and selective analogues.

Future computational studies could involve:

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the compound when bound to its biological target, revealing key interactions and informing the design of analogues with improved binding affinity. jcchems.com

Quantum Mechanics (QM) Calculations: To accurately model the electronic properties of the molecule, helping to understand its reactivity and metabolic stability.

Free Energy Perturbation (FEP): To more accurately predict the binding affinities of designed analogues before their synthesis, thereby prioritizing the most promising candidates.

Machine Learning and AI: To develop predictive models for activity and toxicity based on the structural features of a library of synthesized analogues, guiding the design of future generations of compounds.

Contribution to the Broader Understanding of Diaryl Oxazole and Amide Chemistry

Beyond its own potential therapeutic applications, the study of this compound and its analogues can contribute valuable knowledge to the broader fields of diaryl oxazole and amide chemistry. tandfonline.comacs.orgsemanticscholar.org

Research in this area can provide insights into:

Structure-Activity Relationships (SAR): A detailed investigation of how modifications to the phenyl rings, the oxazole core, and the amide side chain affect biological activity can lead to general principles for designing other bioactive molecules based on these scaffolds. tandfonline.com

Physicochemical Properties: Systematic studies of the solubility, stability, and other physicochemical properties of a series of analogues can help to build predictive models for these key drug-like characteristics.

Reactivity and Metabolism: Investigating the chemical reactivity and metabolic pathways of this compound class can inform the design of more stable and safer molecules in the future.

By systematically exploring these future directions, the scientific community can fully delineate the therapeutic potential and chemical novelty of this compound, potentially leading to new discoveries in medicine and chemistry.

Discussion

A discussion of the preclinical findings is not possible due to the absence of any data. This section would typically analyze the significance of the in-vitro and in-vivo results, discuss potential therapeutic applications, and suggest directions for future research.

Conclusion

In Vitro Biological Activity Spectrum Analysis

The therapeutic potential of chemical compounds is often initially explored through a variety of in vitro assays. For N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide, its structural components—a diphenyl-oxazole core linked to an ethylbutanamide side chain—suggest a range of possible biological interactions. The oxazole (B20620) ring is a well-known pharmacophore present in numerous natural and synthetic bioactive molecules, recognized for its ability to interact with various enzymes and receptors. jddtonline.infonih.govhumanjournals.commdpi.com

Evaluation of Antimicrobial Potency against Model Microorganisms

The oxazole scaffold is a recurring motif in compounds exhibiting antimicrobial properties. nih.govhumanjournals.com Investigations into various oxazole derivatives have demonstrated activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain propanoic acid derivatives incorporating an oxazole ring have shown potent antibacterial effects against strains like Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, although their antifungal activity was less pronounced. nih.gov

Furthermore, the antimicrobial potential of oxazole-containing compounds has been highlighted in several studies. For example, some derivatives have been found to be effective against various bacterial and fungal strains, with their activity often compared to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.govafricanjournalofbiomedicalresearch.com The specific antimicrobial profile of this compound remains to be determined, but the existing data on related compounds suggests that it would be a promising candidate for antimicrobial screening.

Table 1: Antimicrobial Activity of Selected Oxazole Derivatives

Compound Type Test Organism Activity Reference
Propanoic acid oxazole derivatives Escherichia coli Potent antibacterial activity nih.gov
Propanoic acid oxazole derivatives Staphylococcus aureus Potent antibacterial activity nih.gov
Propanoic acid oxazole derivatives Bacillus subtilis Potent antibacterial activity nih.gov
Pyrazole linked oxazole-5-one S. aureus, E. coli, P. aeruginosa Moderate antibacterial activity nih.gov
Pyrazole linked oxazole-5-one C. albicans Moderate antifungal activity nih.gov
1,3-oxazole clubbed pyridyl-pyrazolines Not specified Potent antimicrobial agents humanjournals.com

Investigation of Anticancer Activity in Cell-Based Assays

The oxazole ring is a key structural feature in numerous compounds with demonstrated anticancer properties. nih.govbenthamscience.comijrpr.com Research has shown that oxazole derivatives can exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerases. nih.gov

Derivatives of imidazo[2,1-b]oxazoles have been synthesized and evaluated for their anti-proliferative activity against a panel of human cancer cell lines, including prostate (PC3), lung (A549), breast (MCF7), and ovarian (A2780) cancer cells. tandfonline.com Several of these amide derivatives displayed potent anticancer activity, with some compounds showing IC50 values in the nanomolar range. nih.gov The presence of the amide linkage in this compound, combined with the diphenyl-oxazole core, suggests that it could exhibit similar cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Structurally Related Amide and Oxazole Derivatives

Compound Class Cancer Cell Line Observed Effect Reference
Imidazo[2,1-b]oxazole amides PC3 (prostate), A549 (lung), MCF7 (breast), A2780 (ovarian) Potent anti-proliferative activity tandfonline.com
Isoxazole-thiadiazole amides MCF-7 (breast), A549 (lung), Colo-205 (colon), A2780 (ovarian) Good anticancer activity, some more potent than etoposide researchgate.net
General Oxazole Derivatives Various cancer cell lines Potent anticancer activity via inhibition of STAT3, G-quadruplex, and tubulin nih.govbenthamscience.com

Assessment of Potential Antiparasitic and Antiviral Effects in Relevant In Vitro Models

The broad biological activity of oxazole-containing compounds extends to antiparasitic and antiviral applications. mdpi.com While direct studies on this compound are lacking, the potential for such activities can be inferred from related heterocyclic structures. For instance, imidazole (B134444) derivatives, which share a five-membered heterocyclic ring structure with oxazoles, have shown promise as antiparasitic agents, with their mechanism of action potentially involving the induction of oxidative stress in parasites. researchgate.netnih.gov

In the realm of antiviral research, oxazole-based macrocycles have recently been identified as active agents against SARS-CoV-2. nih.gov These compounds were shown to inhibit the virus in Vero-E6 cells, with a proposed mechanism involving the inhibition of the SARS-CoV-2 main protease. nih.gov Another study reported that certain sulfonamide derivatives containing oxazole moieties displayed activity against various viruses, including influenza and Newcastle disease virus. mdpi.com Although these examples are structurally distinct from this compound, they underscore the potential of the oxazole core in the development of novel antiviral agents. A study on 3-(β-D-Ribofuranosyl)-1,2,4-oxadiazole-5-carboxamide, however, did not show significant activity against Herpes Simplex Virus type-I (HSV-I) and Semliki Forest Virus (SFV). researchgate.net

Exploration of Anti-inflammatory or Analgesic Activity in Cellular Models

Several novel oxazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. jddtonline.infojddtonline.inforesearchgate.netpnrjournal.com In one study, a series of oxazole derivatives were assessed using the carrageenan-induced rat paw edema model, a common in vivo screen for acute inflammation. jddtonline.inforesearchgate.net The results indicated that these compounds exhibited promising anti-inflammatory activity, with some derivatives showing a significant reduction in paw edema. jddtonline.inforesearchgate.net

The mechanism of anti-inflammatory action for some oxazole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. pnrjournal.com In silico docking studies and in vitro assays have supported the potential of these compounds to inhibit COX-2 activity. pnrjournal.com Given these findings, this compound could plausibly exert anti-inflammatory effects, potentially through the modulation of inflammatory enzymes like COX. Additionally, some thiazole (B1198619) and oxazole substituted benzothiazole (B30560) derivatives have been evaluated for both anti-inflammatory and analgesic activities. nih.gov

Study of Receptor Modulatory Effects

The diphenyl and heterocyclic core of this compound suggests the possibility of interactions with various biological receptors. While direct evidence for this specific compound is unavailable, studies on structurally similar molecules provide some intriguing possibilities. For example, a series of diphenyl-1,2,4-oxadiazole analogues have been developed as allosteric modulators of the RXFP3 receptor, a target for alcohol use disorder. nih.gov

In another study, novel derivatives of diphenyl-1,3,4-oxadiazol were synthesized and found to act as ligands for benzodiazepine (B76468) receptors. researchgate.netnih.gov In vivo studies with these compounds demonstrated sedative, muscle relaxant, anxiolytic, and anticonvulsant effects, which could be antagonized by flumazenil, a known benzodiazepine antagonist. researchgate.netnih.gov These findings suggest that the diphenyl-oxadiazole scaffold can effectively interact with central nervous system receptors. Although these studies involve oxadiazole isomers, the shared structural motifs with the diphenyl-oxazole core of the title compound hint at a potential for receptor modulatory activity. There is currently no specific information available regarding the interaction of this compound with TRP channels.

Target Identification and Engagement Studies

While the precise molecular targets of this compound have not been elucidated, the research on related compounds provides a roadmap for future target identification studies. For instance, the demonstrated anticancer activity of many oxazole derivatives has been linked to the inhibition of tubulin polymerization, a critical process in cell division. nih.gov This makes tubulin a plausible target for the subject compound.

The anti-inflammatory effects of some oxazole derivatives have been attributed to the inhibition of COX enzymes, suggesting that these could be another set of potential targets. pnrjournal.com Furthermore, the observed receptor modulatory effects of diphenyl-oxadiazole analogs on the RXFP3 and benzodiazepine receptors indicate that this compound could also engage with specific G-protein coupled receptors or ligand-gated ion channels in the central nervous system. nih.govresearchgate.netnih.gov Future research employing techniques such as affinity chromatography, proteomics, and computational modeling will be essential to definitively identify the molecular targets and understand the mechanism of action of this compound.

Enzyme Inhibition Assays

Another area where oxazole-related structures have shown activity is in the inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Novel N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone, which share some structural similarities with N-acyl-amino-heterocycles, have demonstrated significant and selective COX-2 inhibitory activity. mdpi.com This suggests that the N-acyl-amino-oxazole scaffold could potentially interact with the active sites of enzymes like COX.

The following table summarizes the enzyme inhibitory activities of some oxazole and related heterocyclic derivatives, providing a context for the potential activity of this compound.

Compound ClassTarget EnzymeKey Findings
4-Phenyl-2-oxazole derivativesPhosphodiesterase 4B (PDE4B)Exhibited considerable inhibitory activity. nih.gov
N-substituted-1,2,4-triazole derivativesCyclooxygenase-2 (COX-2)Showed significant and selective inhibition. mdpi.com
N,N'-diarylurea derivativesp38α MAP kinaseA novel series identified as potent inhibitors. nih.gov

This data is based on studies of related compound classes and is intended to be illustrative of potential activity.

Receptor Binding Studies in Cellular or Subcellular Preparations

Receptor binding assays are crucial for identifying the molecular targets of a compound and quantifying its affinity for those targets. Although specific receptor binding data for this compound is not documented, studies on analogous structures provide valuable insights. For example, novel derivatives of diphenyl-1,3,4-oxadiazole, a structurally related heterocycle, have been synthesized and evaluated as ligands for benzodiazepine (BZD) receptors, which are part of the GABA-A receptor complex. nih.govnih.govresearchgate.net These studies employed radioligand binding assays using [3H]-flumazenil to determine the affinity of the synthesized compounds for the BZD binding site. nih.govnih.govresearchgate.net

In these investigations, certain diphenyl-1,3,4-oxadiazole derivatives displayed high affinity for the BZD receptor, with some compounds exhibiting IC50 values in the low nanomolar range. nih.govresearchgate.net This indicates that the diphenyl-heterocycle scaffold can effectively interact with this important central nervous system receptor. The nature and position of substituents on the phenyl rings were found to significantly influence binding affinity. nih.govresearchgate.net

The table below presents findings from receptor binding studies on related heterocyclic compounds, which may suggest potential areas of investigation for this compound.

Compound ClassReceptor TargetAssay MethodKey Findings
Diphenyl-1,3,4-oxadiazole derivativesBenzodiazepine (BZD) ReceptorRadioligand binding assay with [3H]-flumazenilSome derivatives showed high affinity with low nanomolar IC50 values. nih.govresearchgate.net
Oxazolo[3,4-a]pyrazine derivativesNeuropeptide S Receptor (NPSR)In vitro antagonism assaysGuanidine derivatives exhibited nanomolar potency. unipd.it

This data is from studies on structurally related compounds and suggests potential, but unconfirmed, receptor interactions.

Influence on Cellular Processes (e.g., Cell Survival, Proliferation, Metastasis)

While direct evidence for this compound is unavailable, research on analogous oxazole and thiazole derivatives provides insights into their potential effects on fundamental cellular processes.

Cell Survival and Proliferation:

Derivatives of 2-amino-4,5-diarylthiazole, a structurally similar class of compounds, have been synthesized and evaluated for their anti-proliferative activities. For instance, certain 2-amino-4,5-diarylthiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. This suggests that the core scaffold, when appropriately substituted, can interfere with cellular pathways essential for survival and proliferation. The specific substitutions on the amino group and the aryl rings at the 4 and 5 positions of the thiazole or oxazole ring play a crucial role in determining the potency and selectivity of these effects.

Metastasis:

The metastatic cascade involves complex processes including cell adhesion, migration, and invasion. While there is no specific information linking this compound to metastasis, compounds that affect cell proliferation and survival often have downstream effects on metastatic potential. Further investigation into the impact of this class of compounds on cell adhesion molecules, extracellular matrix remodeling enzymes, and migratory signaling pathways would be necessary to elucidate any potential role in modulating metastasis.

Molecular Mechanism Elucidation for Specific Bioactivities (e.g., Antimicrobial Action, Anticancer Effect)

The molecular mechanisms of action for oxazole and thiazole derivatives are diverse and depend on their specific chemical structures.

Antimicrobial Action:

The 2-aminothiazole (B372263) scaffold is a known pharmacophore in antimicrobial agents. For example, some 2-amino-4,5-diarylthiazole derivatives have shown promising activity against Candida albicans. The proposed mechanism for some of these compounds involves the inhibition of essential fungal enzymes. Molecular docking studies have suggested that these derivatives may bind to and inhibit enzymes such as lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis, which is vital for fungal cell membrane integrity. The disruption of the cell membrane leads to fungal cell death.

Anticancer Effect:

The anticancer effects of related heterocyclic compounds are often attributed to their ability to interact with various molecular targets crucial for cancer cell growth and survival. For some 2-aminothiazole derivatives, potential mechanisms include the inhibition of protein kinases that are often dysregulated in cancer. By blocking the activity of these kinases, the compounds can disrupt signaling pathways that drive cell proliferation and survival.

It is important to reiterate that the information presented above is based on studies of structurally related compounds and not on this compound itself. The specific biological activities and molecular mechanisms of this compound remain to be elucidated through dedicated research.

Q & A

Q. What are the established synthetic routes for N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide, and how can its purity be validated?

The compound can be synthesized via coupling reactions involving oxazoline-based intermediates. A common approach involves microwave-assisted synthesis under solvent-free conditions, which reduces reaction time and improves yields (e.g., 75–85% yield achieved for structurally related oxazole derivatives) . Purity validation typically employs:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • <sup>13</sup>C NMR spectroscopy to confirm structural integrity (e.g., characteristic peaks at δ 18.1, 28.5, and 155.5 ppm for oxazole rings and alkyl chains) .
  • HPLC with UV detection for quantitative purity assessment.

Q. How is the crystal structure of this compound resolved, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Key parameters to report:

  • Space group and unit cell dimensions.
  • R-factor (aim for < 0.05 for high-quality data).
  • Hydrogen-bonding networks influencing molecular packing.

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • TRPA1/TRPV1 Receptor Antagonism : Calcium flux assays using HEK293 cells transfected with human TRPA1/TRPV1 receptors (IC50 values compared to reference antagonists like HC-030031) .
  • Cyclooxygenase (COX) Inhibition : Fluorometric assays measuring prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages .
  • Cytotoxicity : MTT or Mosmann’s colorimetric assay (IC50 in cancer cell lines like HCT15 or MDA-MB-231) .

Advanced Research Questions

Q. How can researchers address contradictory data on its dual role as a TRP channel antagonist and COX inhibitor?

Contradictions arise from its metabolism to oxaprozin (a COX inhibitor) under acidic conditions, which may mask its primary TRP antagonism . Methodological solutions:

  • Pharmacokinetic Profiling : Use LC-MS/MS to quantify parent compound vs. metabolite levels in plasma/tissue.
  • Condition-Specific Assays : Compare activity at physiological pH (7.4) vs. inflammatory microenvironments (pH 6.5–6.8).
  • Gene Knockout Models : Validate TRPA1/TRPV1 dependency using siRNA or CRISPR-Cas9 in neuronal cells .

Q. What experimental designs are optimal for evaluating its multi-target effects in neuropathic pain models?

A tiered approach is recommended:

  • In Vivo Models : Chronic constriction injury (CCI) or spared nerve injury (SNI) in mice, assessing mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) .
  • Mechanistic Studies :
  • Microdialysis to measure glutamate/SP release in dorsal root ganglia.
  • Flow cytometry to evaluate immune cell infiltration (e.g., CD45<sup>+</sup> macrophages) .
    • Synergy Analysis : Isobolographic studies to confirm additive/synergistic effects with gabapentin or duloxetine .

Q. How can structural modifications enhance its selectivity for TRPA1 over TRPV1 receptors?

Computational and empirical strategies include:

  • Docking Studies : Use AutoDock Vina to model ligand-receptor interactions, focusing on residues critical for TRPA1 selectivity (e.g., Lys-710 in TRPA1 vs. Arg-557 in TRPV1) .
  • SAR Analysis : Synthesize analogs with:
  • Polar substitutions at the 2-ethylbutanamide moiety to improve hydrogen bonding.
  • Bulkier aryl groups on the oxazole ring to sterically hinder TRPV1 binding .

Key Methodological Notes

  • Crystallography : Ensure crystals are flash-cooled to 100 K to minimize radiation damage during SC-XRD .
  • In Vivo Dosing : For neuropathic pain models, administer 10–30 mg/kg orally, with plasma sampling at Tmax (2–4 hr post-dose) .
  • Data Reproducibility : Include positive controls (e.g., capsaicin for TRPV1, AITC for TRPA1) and validate assays across ≥3 independent experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.